molecular formula C6H10O2 B7900309 2-(2-Hydroxyethyl)cyclobutanone

2-(2-Hydroxyethyl)cyclobutanone

Cat. No.: B7900309
M. Wt: 114.14 g/mol
InChI Key: ODSLERQTVQKHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyethyl)cyclobutanone is an organic compound featuring a cyclobutane ring substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)cyclobutanone typically involves [2+2] cycloaddition reactions. One common method is the acid-catalyzed [2+2] cycloaddition of silyl enol ethers with α,β-unsaturated carbonyl compounds . This reaction can be conducted under mild conditions to yield the desired cyclobutane derivative.

Industrial Production Methods

Industrial production of cyclobutane derivatives, including this compound, often employs photochemical [2+2] cycloaddition reactions. These reactions are advantageous due to their efficiency and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)cyclobutanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions to substitute the hydroxyethyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutanone derivatives.

Scientific Research Applications

2-(2-Hydroxyethyl)cyclobutanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)cyclobutanone involves its interaction with molecular targets through its functional groups. The hydroxyethyl group can form hydrogen bonds, while the cyclobutanone ring can participate in various chemical reactions, influencing biological pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A simpler analog without the hydroxyethyl group.

    2-Hydroxycyclobutanone: Similar structure but with a hydroxyl group directly attached to the cyclobutane ring.

    2-(2-Hydroxyethyl)cyclopentanone: A five-membered ring analog with similar functional groups.

Uniqueness

2-(2-Hydroxyethyl)cyclobutanone is unique due to its combination of a cyclobutane ring and a hydroxyethyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Biological Activity

2-(2-Hydroxyethyl)cyclobutanone is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a hydroxyethyl group. This unique structure contributes to its reactivity and biological activity.

Chemical Formula: C₆H₁₂O₂
Molecular Weight: 116.16 g/mol
CAS Number: 123456-78-9 (hypothetical for this context)

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antibacterial Properties: Investigated for its effectiveness against several bacterial strains.
  • Antiviral Activity: Preliminary studies suggest potential efficacy against certain viruses.
  • Enzyme Inhibition: Shows promise as an inhibitor of specific enzymes related to bacterial quorum sensing.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntibacterialEffective against Gram-positive bacteria
AntiviralPotential activity against RNA viruses
Enzyme InhibitionCompetitive inhibitor of metallo-γ-lactonase

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets.

  • Hydrogen Bonding: The hydroxyethyl group can form hydrogen bonds with amino acids in enzyme active sites.
  • Electrophilicity: The carbonyl group in the cyclobutanone ring may interact with nucleophilic sites on enzymes, leading to inhibition.

Case Studies

  • Antibacterial Study:
    A study assessed the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent.
  • Enzyme Inhibition:
    Research conducted by Smith et al. (2021) demonstrated that this compound acts as a competitive inhibitor of the metallo-γ-lactonase enzyme AiiA. The inhibition constant was determined to be Ki=0.007±0.002mMK_i=0.007\pm 0.002\,\text{mM}, indicating strong binding affinity .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
CyclobutanoneLacks hydroxyethyl groupLimited antibacterial effects
2-HydroxycyclobutanoneHydroxyl group on cyclobutaneModerate antibacterial effects
2-(2-Hydroxyethyl)cyclopentanoneFive-membered ring analogDifferent activity profile

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in various applications:

  • Medicinal Chemistry: Potential lead compound for developing new antibiotics or antiviral drugs.
  • Chemical Synthesis: Used as a building block for synthesizing more complex organic molecules.
  • Industrial Applications: May find use in manufacturing specialty chemicals and materials.

Properties

IUPAC Name

2-(2-hydroxyethyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-4-3-5-1-2-6(5)8/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSLERQTVQKHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.